molecular formula C25H26N4O2S B2604784 1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide CAS No. 877814-05-6

1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B2604784
CAS No.: 877814-05-6
M. Wt: 446.57
InChI Key: FHMNOAUDKUIEEZ-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a novel chemical entity of significant interest in medicinal chemistry and kinase research. Its complex structure, featuring a triazacyclopenta[cd]azulene core, is characteristic of scaffolds designed to modulate protein kinase activity, which are key targets in oncology and inflammatory disease research [https://www.rcsb.org/]. The carbothioamide group and the extended aromatic system suggest a potential mechanism of action involving high-affinity binding to the ATP-binding pocket of specific kinases, thereby inhibiting phosphorylation and subsequent downstream signaling cascades [https://www.ncbi.nlm.nih.gov/books/NBK549805/]. This compound is utilized as a crucial chemical tool for probing kinase function in cellular assays and for serving as a sophisticated intermediate or lead compound in the structure-activity relationship (SAR) optimization of new therapeutic candidates [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00976]. Its research value lies in its potential to uncover novel biology and contribute to the development of targeted therapies for diseases driven by dysregulated kinase signaling.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-N-methyl-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-26-24(32)23-22(17-8-4-3-5-9-17)20-10-6-7-15-28-21(27-29(23)25(20)28)16-31-19-13-11-18(30-2)12-14-19/h3-5,8-9,11-14H,6-7,10,15-16H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMNOAUDKUIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide (CAS Number: 877814-05-6) is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H26N4O2SC_{25}H_{26}N_{4}O_{2}S with a molecular weight of 446.6 g/mol. Its structure includes a triazacyclopentaazulene core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC25H26N4O2SC_{25}H_{26}N_{4}O_{2}S
Molecular Weight446.6 g/mol
CAS Number877814-05-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : The compound has been shown to protect dopaminergic neurons from neurotoxic agents in vitro. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

  • Cytotoxicity : In cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy.
  • Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines in various models, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : Studies have reported antimicrobial effects against certain bacterial strains, suggesting its utility in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection : A study conducted on rat models treated with neurotoxic agents showed that administration of the compound significantly reduced neuronal death and preserved motor function compared to control groups .
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent activity against breast and lung cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Core Structure Key Substituents/Functional Groups IR C=S Stretch (cm⁻¹) Notable Spectral Features
Target Compound Triazacyclopentaazulene 4-Phenyl, 1-[(4-methoxyphenoxy)methyl], N-methyl carbothioamide ~1240–1258* Expected NH stretches (~3150–3414 cm⁻¹), absence of C=O (if applicable)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole Sulfonylbenzene, difluorophenyl, thione 1247–1255 No C=O (1663–1682 cm⁻¹ absent), NH stretches (3278–3414 cm⁻¹)
1-Phenoxymethyl-4-aryl-triazacyclopenta[cd]azulene derivatives [9a–9o, 10] () Triazacyclopentaazulene Variable aryl groups, carbothioic/carboxylic acid derivatives Not reported Structural tautomerism confirmed via NMR/IR; substituent-dependent electronic effects
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazopyridine Nitrophenyl, cyano, ester groups Not applicable C=O stretches (~1700 cm⁻¹), nitro group vibrations (~1520–1350 cm⁻¹)
4-Hydroxy-1-methyl-N-(4-methylphenyl)-benzothiazine-3-carbothioamide () Benzothiazine 4-Methylphenyl, hydroxy, carbothioamide Not reported Likely NH stretches (~3200–3400 cm⁻¹), S-H absence confirms thione tautomer

*Inferred from analogous carbothioamides in .

Structural and Functional Group Analysis

  • Core Heterocycles: The target’s triazacyclopentaazulene core distinguishes it from simpler triazoles () and imidazopyridines (). Benzothiazine derivatives () lack the nitrogen-rich azulene framework, resulting in divergent electronic properties and bioavailability.
  • Carbothioamide vs. Amide: Thioamide-containing compounds (e.g., target, ) exhibit stronger hydrogen-bonding capabilities and altered metabolic stability compared to amide derivatives .
  • Spectral Trends :

    • IR spectra consistently confirm the presence of C=S (1240–1258 cm⁻¹) and NH groups (~3150–3414 cm⁻¹) in thioamide derivatives. The absence of C=O bands in triazoles () contrasts with ester-containing compounds (), which show prominent C=O stretches .

Implications for Bioactivity

  • Antioxidant Activity : ’s azulene derivatives with carbothioamide groups exhibit antioxidant properties, possibly linked to radical scavenging via sulfur and nitrogen centers .
  • Metabolic Stability : The thioamide group may enhance resistance to enzymatic degradation compared to amides, as seen in benzothiazine derivatives ().

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:

  • Stepwise Reaction Monitoring : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) at each synthetic step to verify intermediate purity. For example, HRMS (ESI) can confirm molecular ion peaks with <5 ppm mass accuracy .
  • Solvent and Catalyst Screening : Employ design of experiments (DoE) to test polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts (e.g., potassium carbonate) for yield optimization, as demonstrated in analogous triazacyclopenta systems .
  • Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction rate and byproduct formation, referencing protocols for structurally similar azetidinones .

Advanced: How can computational modeling resolve structural ambiguities in this compound?

Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) with experimental data to validate stereochemistry. For fused heterocycles, deviations >0.5 ppm may indicate misassigned configurations .
  • Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics to model solvent interactions and predict solubility profiles, aiding in crystallization strategies for X-ray diffraction .
  • Docking Studies : Map electron density surfaces to identify reactive sites for functionalization, as applied to related carbothioamide derivatives .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Optimize mobile phases using gradient elution (hexane/ethyl acetate 3:1 to 1:2) based on TLC retention factors (RfR_f) .
  • Recrystallization : Select solvents with moderate polarity (e.g., ethanol or ethyl acetate) to achieve >95% purity, guided by melting point consistency (e.g., 243–245°C for analogous solids) .
  • Membrane Filtration : Apply tangential flow filtration (TFF) for nanoscale impurities, leveraging CRDC subclass RDF2050104 protocols for particle retention .

Advanced: How to address contradictory spectral data in characterizing this compound?

Answer:

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR and IR spectroscopy to resolve overlapping peaks. For example, IR carbonyl stretches (~1680 cm1^{-1}) can differentiate thiourea vs. amide tautomers .
  • Crystallographic Analysis : Perform single-crystal X-ray diffraction to unambiguously assign bond lengths and angles, as done for hexaazatricyclo systems (e.g., C–N bond distances: 1.32–1.38 Å) .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled precursors to trace nitrogen environments in complex heterocycles .

Basic: What functional groups dictate reactivity in this compound?

Answer:

  • Thiocarbamide Group (-N-CS-N-) : Susceptible to nucleophilic substitution (e.g., alkylation with methyl iodide) under basic conditions .
  • Methoxyphenoxy Moiety : Participate in SNAr reactions with electrophiles (e.g., nitro groups) at ortho/para positions .
  • Tetrahydroazulene Core : Stabilize radical intermediates in photochemical reactions, as observed in azulene-derived scaffolds .

Advanced: How to design derivatization strategies for enhancing bioactivity?

Answer:

  • Fragment-Based Drug Design (FBDD) : Introduce sulfonyl or trifluoromethyl groups at the phenyl ring to improve binding affinity, guided by QSAR models for triazacyclopenta analogs .
  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores (e.g., triazoles) to the azulene backbone .
  • Enzymatic Functionalization : Screen cytochrome P450 variants for regioselective oxidation of the methoxyphenoxy group .

Basic: How to align synthesis with a theoretical framework for reproducibility?

Answer:

  • Retrosynthetic Analysis : Deconstruct the molecule into azulene, thiourea, and methoxyphenoxy modules, referencing CRDC subclass RDF2050103 for modular design principles .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates, as demonstrated in imine cyclocondensations .
  • Green Chemistry Metrics : Calculate E-factors (<5) and atom economy (>70%) using stoichiometric ratios from analogous syntheses .

Advanced: What AI-driven approaches optimize reaction conditions?

Answer:

  • Reinforcement Learning (RL) : Train models on reaction databases to predict optimal catalysts/solvents, reducing trial runs by 40% .
  • Bayesian Optimization : Automate parameter tuning (pH, temperature) via closed-loop systems, achieving >90% yield in multi-step reactions .
  • Neural Network Predictors : Map spectral data to structural features using convolutional neural networks (CNNs), validated for heterocyclic compounds .

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